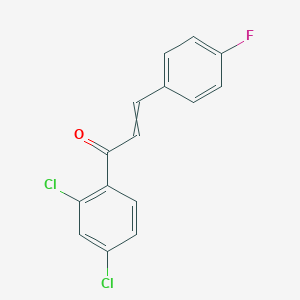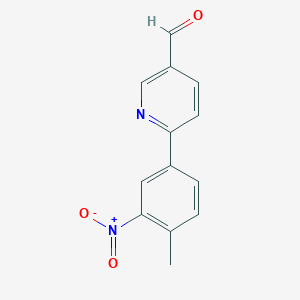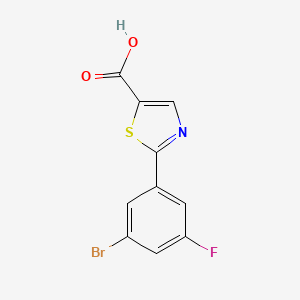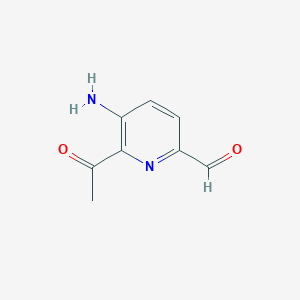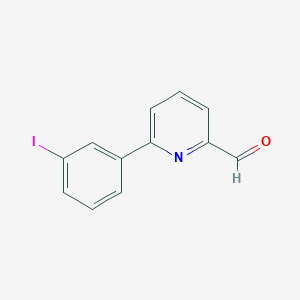
Fmoc-N-Me-L-Asp(OAll)-NMe2
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-N-Me-L-Asp(OAll)-NMe2 is a derivative of aspartic acid, a common amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methyl group on the nitrogen atom, and an allyl ester protecting group on the side chain carboxyl group. It is primarily used in peptide synthesis due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-N-Me-L-Asp(OAll)-NMe2 typically involves the following steps:
Protection of the Aspartic Acid: The aspartic acid is first protected by introducing the Fmoc group. This is usually done by reacting the aspartic acid with Fmoc-Cl in the presence of a base like sodium carbonate.
Methylation: The nitrogen atom of the aspartic acid is methylated using methyl iodide in the presence of a base such as potassium carbonate.
Introduction of the Allyl Ester: The side chain carboxyl group is protected by converting it into an allyl ester. This is achieved by reacting the intermediate with allyl alcohol in the presence of a catalyst like palladium.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Protection: Large quantities of aspartic acid are protected with the Fmoc group using automated reactors.
Methylation and Esterification: The methylation and esterification steps are carried out in large reaction vessels with continuous monitoring and control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Fmoc-N-Me-L-Asp(OAll)-NMe2 undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base like piperidine, while the allyl ester can be removed using palladium catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allyl ester group.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the free carboxylic acid.
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, palladium catalysts for allyl ester removal.
Substitution: Nucleophiles like amines or thiols.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Deprotection: Yields the free amine and carboxylic acid.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Hydrolysis: Yields the free carboxylic acid.
Scientific Research Applications
Fmoc-N-Me-L-Asp(OAll)-NMe2 is widely used in scientific research, particularly in the field of peptide synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex peptides and proteins.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.
Industry: Used in the production of synthetic peptides for research and commercial purposes.
Mechanism of Action
The mechanism of action of Fmoc-N-Me-L-Asp(OAll)-NMe2 involves its role as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis, preventing unwanted side reactions. The allyl ester group protects the side chain carboxyl group, allowing for selective deprotection and further functionalization. The methylation of the nitrogen atom enhances the stability and reactivity of the compound.
Comparison with Similar Compounds
Similar Compounds
Fmoc-N-Me-L-Asp(OtBu)-OH: Similar in structure but with a tert-butyl ester protecting group instead of an allyl ester.
Fmoc-N-Me-L-Asp(OMpe)-OH: Contains a methoxyethyl ester protecting group.
Fmoc-N-Me-L-Asp(OPhp)-OH: Features a phenylpropyl ester protecting group.
Uniqueness
Fmoc-N-Me-L-Asp(OAll)-NMe2 is unique due to its allyl ester protecting group, which offers distinct advantages in terms of stability and ease of removal under mild conditions. This makes it particularly useful in the synthesis of peptides that require selective deprotection steps.
Properties
Molecular Formula |
C25H28N2O5 |
|---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
prop-2-enyl (3S)-4-(dimethylamino)-3-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-oxobutanoate |
InChI |
InChI=1S/C25H28N2O5/c1-5-14-31-23(28)15-22(24(29)26(2)3)27(4)25(30)32-16-21-19-12-8-6-10-17(19)18-11-7-9-13-20(18)21/h5-13,21-22H,1,14-16H2,2-4H3/t22-/m0/s1 |
InChI Key |
POZZFCWXDDOUES-QFIPXVFZSA-N |
Isomeric SMILES |
CN(C)C(=O)[C@H](CC(=O)OCC=C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CN(C)C(=O)C(CC(=O)OCC=C)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



